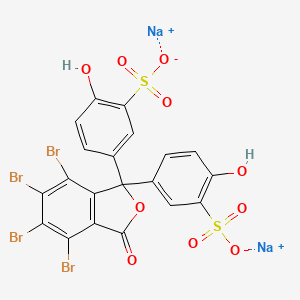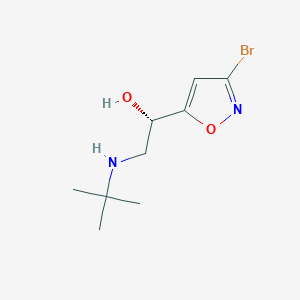
Bensulfuron-methyl
Vue d'ensemble
Description
Bensulfuron-methyl is the methyl ester of bensulfuron . It is an acetolactate synthase inhibitor and is used as a herbicide for the control of a variety of both annual and perennial weeds in crops, particularly wheat and rice . It is not licensed for use within the UK . It is a N-sulfonylurea, a member of pyrimidines, a methyl ester, and an aromatic ether .
Synthesis Analysis
Artificial antigens for Bensulfuron-methyl (BSM) were prepared by means of a two-step procedure of the glutaraldehyde method .
Molecular Structure Analysis
The three-dimensional structures of the inclusion complexes were simulated by the molecular docking method . The docking results indicated that guest BSM could enter into the cavities of host CDs, folded, and centrally aligned inside the inclusion complexes .
Chemical Reactions Analysis
The residue behavior of bensulfuron-methyl was investigated in primary and rotational crops and it was concluded that the residue definition for monitoring and risk assessment in plant can be proposed as bensulfuron-methyl, by default .
Physical And Chemical Properties Analysis
Bensulfuron-methyl is moderately soluble in water, non-volatile, and moderately mobile . It would not be expected to persist in soil but could be persistent in water systems under certain conditions .
Applications De Recherche Scientifique
Herbicide in Agriculture
Bensulfuron-methyl is a widely used sulfonylurea herbicide in agriculture . It is registered for the control of broadleaf and cyperaceous weeds in paddy fields . In China, it was first used in paddy fields to control sedge and broadleaf weeds, and now it is also used to control broadleaf weeds in wheat fields .
Biodegradation
Biodegradation is an important way to remove BSM residue . A study found that an endophytic bacterium strain CD3, newly isolated from barnyard grass, could effectively degrade BSM in mineral salt medium . The strain CD3 was identified as Proteus sp. based on the phenotypic features, physiological biochemical characteristics, and 16S rRNA gene sequence .
Degradation of Other Sulfonylurea Herbicides
The endophytic bacterium strain CD3 could also effectively degrade other sulfonylurea herbicides including nicosulfuron, halosulfuron methyl, pyrazosulfuron, and ethoxysulfuron .
Potential for Bioremediation
The results of the research suggested that strain CD3 may have potential for using in the bioremediation of BSM-contaminated environment .
Resistance in Weeds
A study found that a population of Smallflower Umbrella Sedge (Cyperus difformis L.) from a rice field in Huaiyuan County, Anhui Province, China, had evolved a high level of resistance to bensulfuron-methyl . The population exhibited cross-resistance to pyrazosulfuron-ethyl, penoxsulam, and bispyribac-sodium, but remained susceptible to MCPA sodium, florpyrauxifen-benzyl, and bentazon .
Complexation with β-Cyclodextrin
A study found that BSM had lower soil adsorption and higher herbicidal activity in the complexation form with β-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin than in the pure form . This provides an approach to develop a novel cyclodextrin-based formulation for hydrophobic herbicides .
Mécanisme D'action
Target of Action
Bensulfuron-methyl primarily targets the acetolactate synthase (ALS) enzyme . ALS is a key enzyme in the biosynthetic pathway of branched amino acids in plants and microorganisms . By inhibiting this enzyme, bensulfuron-methyl effectively controls annual weeds in the Cyperaceae family .
Mode of Action
Bensulfuron-methyl, a sulfonylurea herbicide, inhibits the ALS enzyme . This inhibition disrupts the biosynthesis of essential branched-chain amino acids, leading to the cessation of cell division and plant growth . The herbicide’s interaction with its target results in the death of susceptible plants .
Biochemical Pathways
The inhibition of the ALS enzyme by bensulfuron-methyl affects the biosynthetic pathway of branched amino acids . This disruption leads to a deficiency of these essential amino acids, causing a halt in protein synthesis and cell division . Additionally, certain bacteria can degrade bensulfuron-methyl, involving putative hydrolase or esterase genes .
Pharmacokinetics
Bensulfuron-methyl is moderately soluble in water, non-volatile, and moderately mobile . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in the environment.
Result of Action
The primary result of bensulfuron-methyl’s action is the effective control of various weeds and sedges . By inhibiting the ALS enzyme, it disrupts the growth of these plants, leading to their death . It’s worth noting that some plants have developed resistance to bensulfuron-methyl, with mutations in the als gene contributing to this resistance .
Action Environment
The action, efficacy, and stability of bensulfuron-methyl can be influenced by various environmental factors. Its moderate solubility and mobility suggest that it can be transported through the soil, potentially reaching groundwater . Furthermore, its persistence in water systems can be influenced by factors such as pH and temperature . It’s also important to note that the development of resistance in target plants can impact the herbicide’s efficacy .
Propriétés
IUPAC Name |
methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O7S/c1-25-12-8-13(26-2)18-15(17-12)19-16(22)20-28(23,24)9-10-6-4-5-7-11(10)14(21)27-3/h4-8H,9H2,1-3H3,(H2,17,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQFTWRPUQYINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024164 | |
| Record name | Bensulfuron-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bensulfuron-methyl | |
CAS RN |
83055-99-6 | |
| Record name | Bensulfuron-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83055-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bensulfuron-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083055996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bensulfuron-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulfonyl)-o-toluate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulphonyl)-o-toluate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENSULFURON-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWL4I737BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















